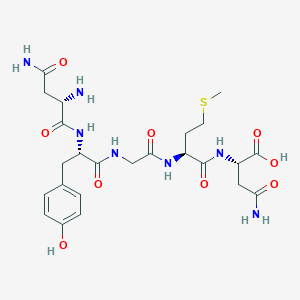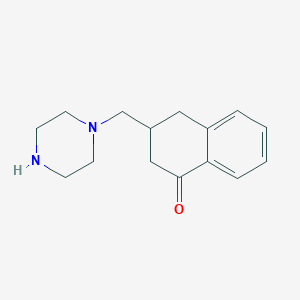
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- is a chemical compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with a piperazinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- typically involves the reaction of naphthalenone derivatives with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The piperazinylmethyl group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives with hydroxyl or carboxyl groups, while reduction may produce more saturated naphthalenone derivatives. Substitution reactions can result in a wide range of functionalized naphthalenone compounds.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- involves its interaction with various molecular targets and pathways. The piperazinylmethyl group allows the compound to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Naphthalenone derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with piperazine rings and various functional groups.
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-3-(1-piperazinylmethyl)- is unique due to the combination of the naphthalenone core and the piperazinylmethyl substituent This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
CAS No. |
169304-32-9 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H20N2O/c18-15-10-12(11-17-7-5-16-6-8-17)9-13-3-1-2-4-14(13)15/h1-4,12,16H,5-11H2 |
InChI Key |
YICFCGVANOMLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2CC3=CC=CC=C3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
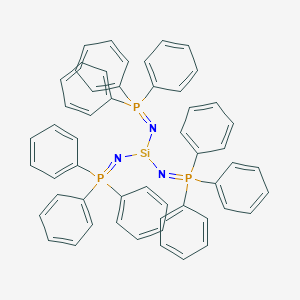
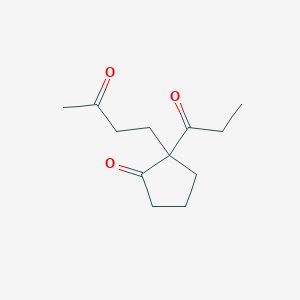
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

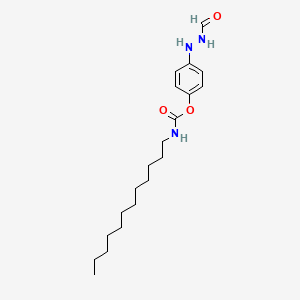
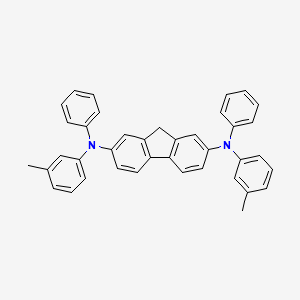
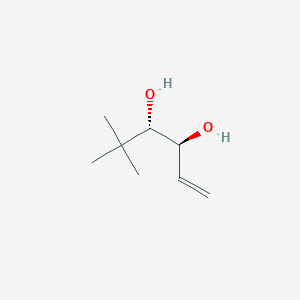
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

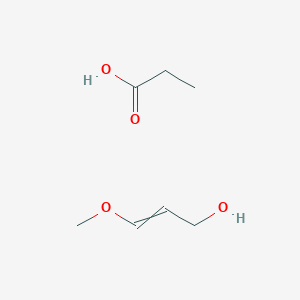
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
